molecular formula C22H30N4O2 B5508117 1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No. B5508117
M. Wt: 382.5 g/mol
InChI Key: WCENXBDZRHPPHW-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and analysis of complex organic compounds involve intricate methodologies to elucidate their molecular structure, chemical reactions, physical, and chemical properties. Studies often focus on novel synthetic routes, reaction mechanisms, and the application of spectroscopic methods for structural determination, highlighting the importance of understanding these compounds' fundamental characteristics.

Synthesis Analysis

The synthesis of related compounds typically involves multistep organic reactions, including cyclization, acetylation, and the use of specific reactants to achieve desired structural features. For instance, the synthesis of 1-acetyl pyrazoles from chalcones under solvent-free conditions illustrates the innovative approaches employed in organic synthesis to construct complex molecules efficiently (Thirunarayanan & Sekar, 2016).

Molecular Structure Analysis

The molecular structure of complex compounds is often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the compounds' stereochemistry and conformational preferences, which are crucial for understanding their reactivity and physical properties. For example, studies have detailed the molecular structures and intermolecular interactions of pyrazole derivatives, emphasizing the role of weak intermolecular forces in stabilizing crystal structures (Bustos et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving complex organic molecules can lead to a wide variety of products, depending on the reactants and conditions used. Research often focuses on optimizing these reactions to achieve high yields and selectivity. Additionally, the chemical properties of these compounds, such as reactivity towards different functional groups, are of significant interest.

Physical Properties Analysis

The physical properties of organic compounds, including solubility, melting point, and photophysical properties, are crucial for their potential applications. Studies have explored the solvatochromism and fluorescence properties of related compounds, providing insights into their behavior in different environments (Obydennov et al., 2022).

Chemical Properties Analysis

Investigations into the chemical properties of complex molecules focus on their reactivity, stability, and interactions with other molecules. Molecular docking studies, for instance, are used to predict how these compounds might interact with biological targets, shedding light on their potential therapeutic applications (Mary et al., 2015).

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of various novel derivatives, such as pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives, incorporating a thiazolo[3,2-a]benzimidazole moiety. These derivatives have shown moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).

Antimicrobial Activity

  • Potential Antimicrobial Agents : Some synthesized derivatives containing the pyrazole nucleus have exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal effects, suggesting their potential as antimicrobial agents for fatal infections (Akula et al., 2019).

Photophysical Properties

  • Fluorescent Properties : Derivatives synthesized using this compound have demonstrated valuable photophysical properties, including large Stokes shifts and good quantum yields. This indicates potential applications in the design of novel merocyanine fluorophores and other light-emitting materials (Obydennov et al., 2022).

Potential in Drug Synthesis

  • Synthesis of Integrin Antagonist : The compound has been used in the synthesis of a diastereoselective integrin antagonist, potentially for the treatment of idiopathic pulmonary fibrosis. This showcases its role in developing therapeutic agents (Anderson et al., 2016).

Versatility in Organic Synthesis

  • Diverse Library Generation : It serves as a versatile starting material in alkylation and ring closure reactions, leading to the generation of a diverse library of compounds. This highlights its utility in the field of organic synthesis (Roman, 2013).

properties

IUPAC Name

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-1-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-14-7-9-18(10-8-14)19-11-25(12-20(19)24(5)6)21(28)13-26-16(3)22(17(4)27)15(2)23-26/h7-10,19-20H,11-13H2,1-6H3/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCENXBDZRHPPHW-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)CN3C(=C(C(=N3)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)CN3C(=C(C(=N3)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.